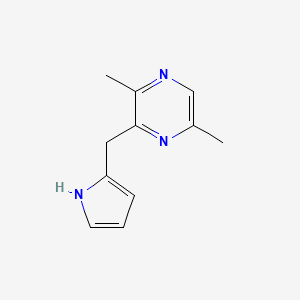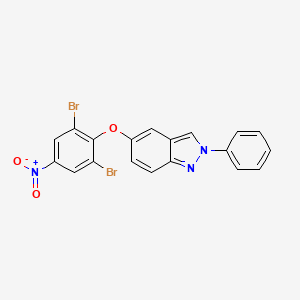
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenoxy groups attached to an indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2,6-dibromophenol to form 2,6-dibromo-4-nitrophenol. This intermediate is then reacted with 2-phenyl-2H-indazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole involves its interaction with specific molecular targets. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-nitrophenol: Shares the dibromo and nitro groups but lacks the indazole core.
2-Phenyl-2H-indazole: Contains the indazole core but lacks the dibromo and nitro groups.
5-(2,6-Dibromo-4-nitrophenoxy)-2-methyl-2-(methylamino)pentanenitrile: Similar structure with additional functional groups.
Uniqueness
5-(2,6-Dibromo-4-nitrophenoxy)-2-phenyl-2H-indazole is unique due to the combination of its functional groups and the indazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
918946-25-5 |
|---|---|
Formule moléculaire |
C19H11Br2N3O3 |
Poids moléculaire |
489.1 g/mol |
Nom IUPAC |
5-(2,6-dibromo-4-nitrophenoxy)-2-phenylindazole |
InChI |
InChI=1S/C19H11Br2N3O3/c20-16-9-14(24(25)26)10-17(21)19(16)27-15-6-7-18-12(8-15)11-23(22-18)13-4-2-1-3-5-13/h1-11H |
Clé InChI |
GJPZVPVGXPMUKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


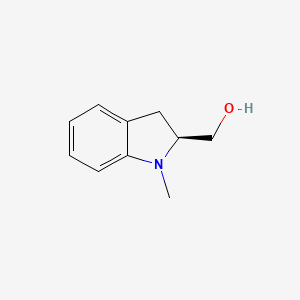
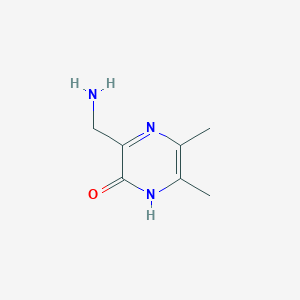
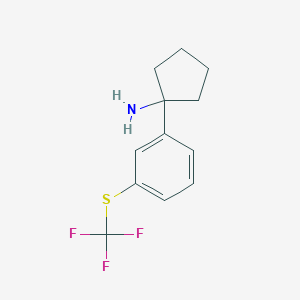
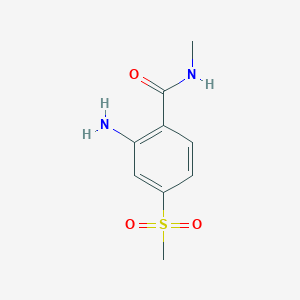
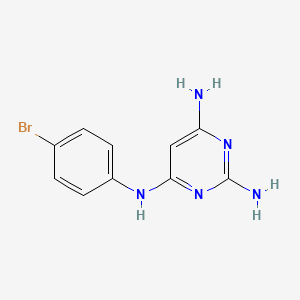
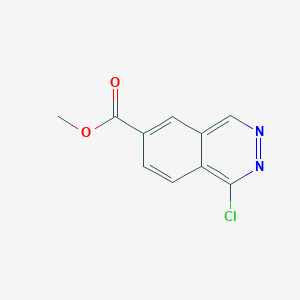
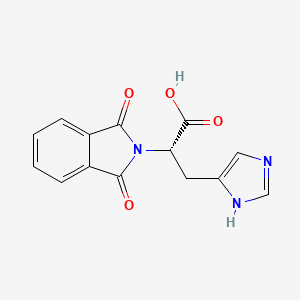
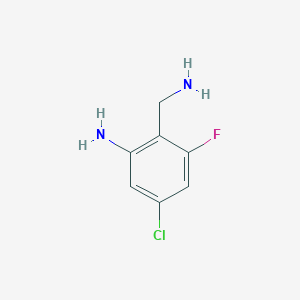
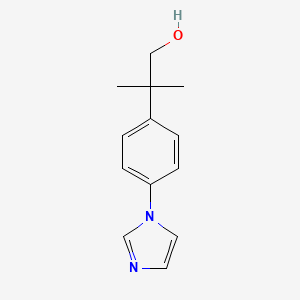
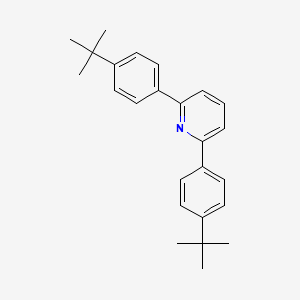
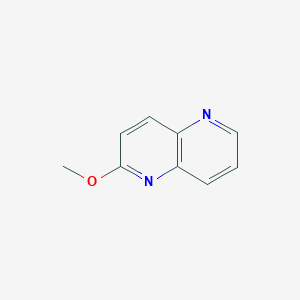
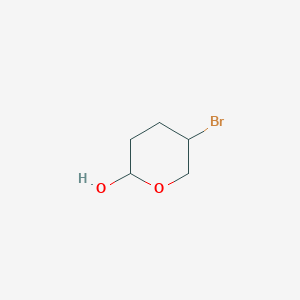
![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)
